

Application Notes: Diisopropyl Sulfate as a Versatile O-Sulfation Reagent

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Compound of Interest

Compound Name: *Diisopropyl sulfate*

Cat. No.: *B1214918*

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Introduction

O-sulfation is a critical post-translational modification that plays a pivotal role in a multitude of biological processes, including cell signaling, protein recognition, and detoxification.[1][2][3] The introduction of a sulfate group can significantly alter a molecule's solubility, charge, and biological activity, making sulfated compounds valuable targets in drug discovery and chemical biology.[4][5] Historically, the chemical synthesis of these organosulfates has been challenging, often requiring harsh reagents like sulfuric acid or sulfur trioxide-amine complexes, which are incompatible with sensitive functional groups.[5]

A recent breakthrough leverages the tunable reactivity of dialkyl sulfates, such as **diisopropyl sulfate** (DPS), for a general and robust O-sulfation method.[1][2][5] Traditionally used as alkylating agents, DPS can be repurposed as an effective O-sulfation reagent when activated by tetrabutylammonium bisulfate (Bu_4NHSO_4).[1][3] This activation is thought to enhance the electrophilicity of the sulfur atom, facilitating the transfer of the sulfate group to a wide array of nucleophiles.[1][2] This protocol has demonstrated remarkable versatility, successfully sulfating a diverse range of substrates including primary and secondary alcohols, phenols, N-OH compounds, carbohydrates, amino acids, and complex natural products.[1][2]

Key Advantages:

- **Mild Reaction Conditions:** The reaction typically proceeds at room temperature, preserving delicate functional groups.

- Broad Substrate Scope: Effective for a wide variety of hydroxyl-containing compounds.[1]
- Operational Simplicity: The protocol is straightforward and does not require specialized equipment.
- Good to Excellent Yields: Generally provides high yields for a range of substrates.

Safety and Handling Precautions

Diisopropyl sulfate is a hazardous chemical and must be handled with extreme caution in a well-ventilated chemical fume hood.[6]

- Toxicity: Harmful if swallowed or in contact with skin.[6][7][8] It is classified as moderately toxic upon single ingestion or dermal contact.[7]
- Corrosivity: Causes severe skin burns and serious eye damage.[6][7][8]
- Carcinogenicity: Suspected of causing cancer.[6][8] The International Agency for Research on Cancer (IARC) classifies **diisopropyl sulfate** in Group 2B, "possibly carcinogenic to humans".[8][9]
- Handling: Avoid all personal contact, including inhalation.[10] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (inspected prior to use), safety glasses or a face shield, and a lab coat.[6]
- Storage: Store in a tightly closed container in a freezer under an inert atmosphere.[6] Store locked up.[6]
- Disposal: Dispose of waste in accordance with all local, state, and federal regulations.[6][10]

Data Presentation: Substrate Scope and Reaction Yields

The following table summarizes the O-sulfation of various substrates using **diisopropyl sulfate** (DPS) activated by tetrabutylammonium bisulfate (Bu_4NHSO_4), demonstrating the versatility of the method.

Substrate (Structure)	Substrate Class	Conditions (DPS / Bu ₄ NHSO ₄ equiv.)	Yield (%)	Reference
1-Octanol	Primary Alcohol	1.2 / 2.0	95	[1]
Cyclohexylmethanol	Primary Alcohol	1.2 / 2.0	96	[1]
Benzyl alcohol	Primary Alcohol	1.2 / 2.0	92	[1]
2-Phenylethanol	Primary Alcohol	1.2 / 2.0	94	[1]
2-Adamantanol	Secondary Alcohol	1.2 / 2.0	85	[1]
Cyclohexanol	Secondary Alcohol	1.2 / 2.0	88	[1]
(-)-Menthol	Secondary Alcohol	1.2 / 2.0	82	[1]
Phenol	Phenol	1.2 / 2.0	98	[1]
4-Methoxyphenol	Phenol	1.2 / 2.0	99	[1]
Estrone	Natural Product (Phenol)	1.2 / 2.0	95	[1]
N-Hydroxyphthalimide	N-OH Compound	1.2 / 2.0	94	[1]

Table 1: O-Sulfation of various alcohols, phenols, and N-OH compounds using the DPS/Bu₄NHSO₄ system. Reactions were typically performed with the substrate (1.0 equiv), DPS, and Bu₄NHSO₄ in an appropriate solvent at room temperature for 12-24 hours. Yields are isolated yields.[1]

Experimental Protocols

General Protocol for O-Sulfation using **Diisopropyl Sulfate**

This protocol describes a general procedure for the O-sulfation of a hydroxyl-containing substrate.

Materials:

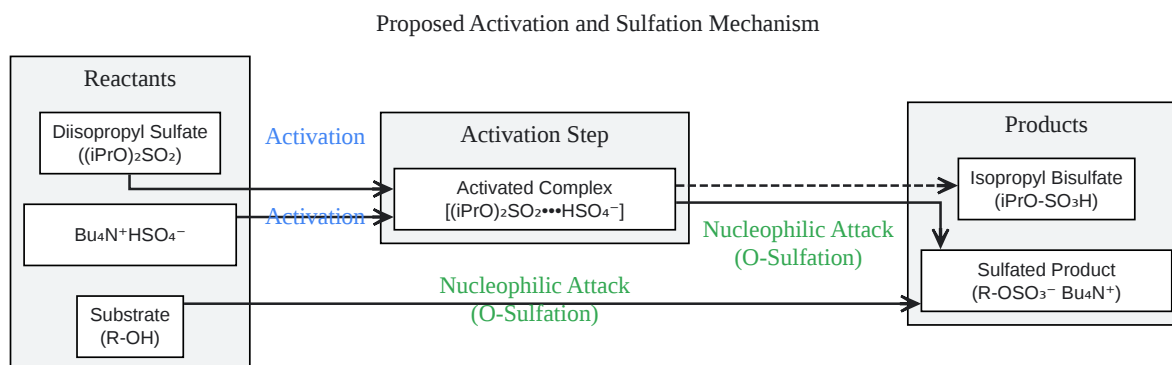
- Hydroxyl-containing substrate (e.g., alcohol, phenol)
- **Diisopropyl sulfate** (DPS)
- Tetrabutylammonium bisulfate (Bu_4NHSO_4)
- Anhydrous solvent (e.g., Dichloromethane (DCM), Acetonitrile (MeCN))
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Inert gas supply (Nitrogen or Argon)
- Standard laboratory glassware for workup and purification
- Silica gel for column chromatography

Procedure:

- To a clean, dry round-bottom flask under an inert atmosphere (N_2 or Ar), add the hydroxyl-containing substrate (1.0 equiv) and tetrabutylammonium bisulfate (Bu_4NHSO_4 , 2.0 equiv).
- Dissolve the solids in a minimal amount of anhydrous solvent (e.g., DCM).
- While stirring the solution at room temperature, add **diisopropyl sulfate** (DPS, 1.2 equiv) dropwise via syringe. Caution: DPS is toxic and corrosive; handle in a fume hood.

- Allow the reaction mixture to stir at room temperature for 12-24 hours.
- Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.
- Upon completion, quench the reaction by adding saturated aqueous NaHCO_3 solution.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
- Combine the organic layers and wash with brine.
- Dry the combined organic phase over anhydrous Na_2SO_4 or MgSO_4 , filter, and concentrate the solvent under reduced pressure.
- Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure sulfated product.
- Characterize the final product using standard analytical techniques (^1H NMR, ^{13}C NMR, HRMS).

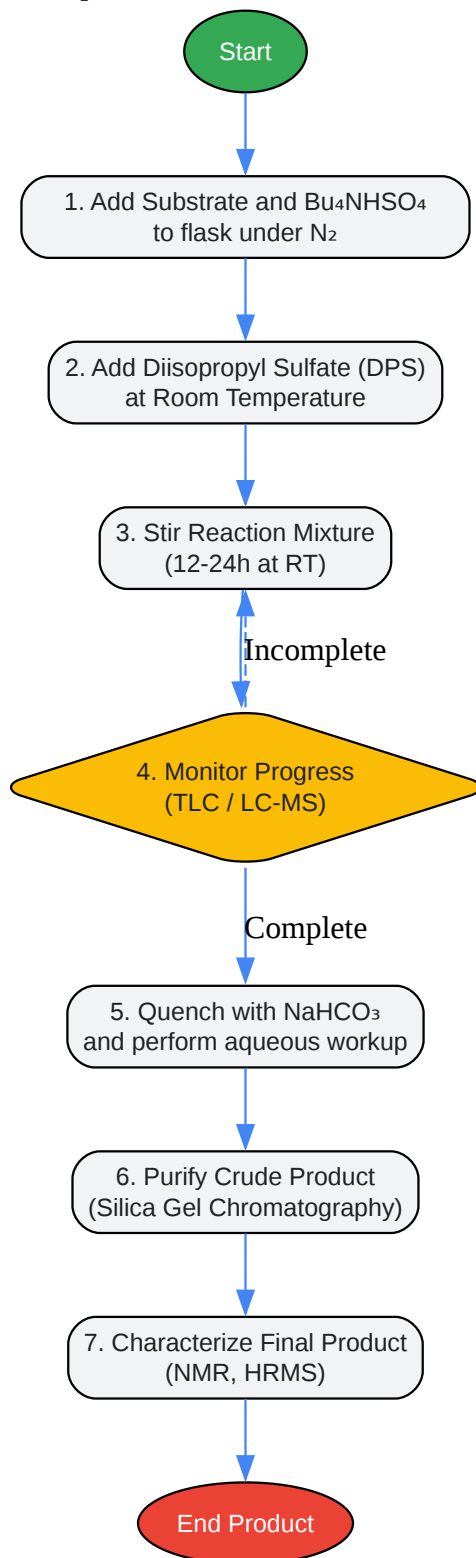
Visualizations



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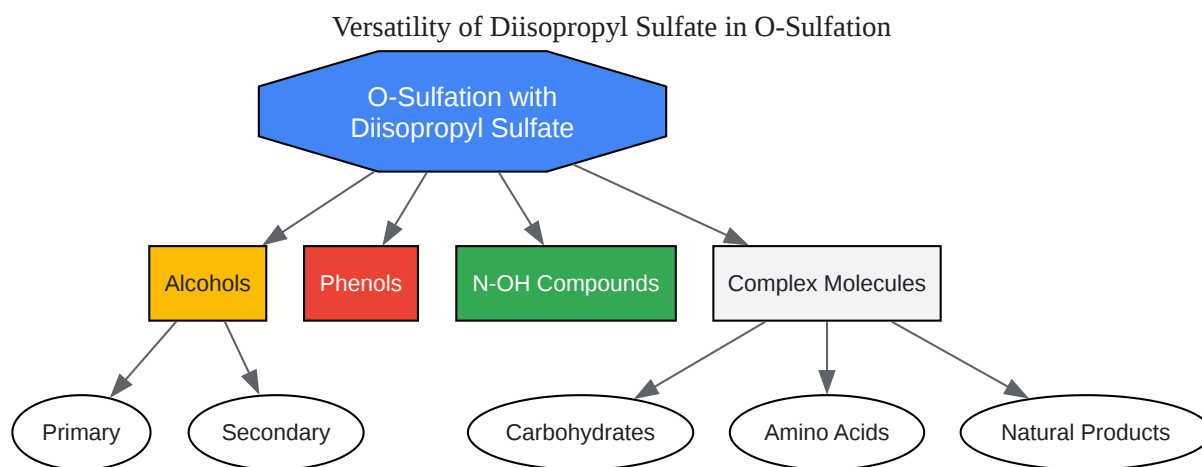
Caption: Proposed activation of **diisopropyl sulfate** by bisulfate and subsequent O-sulfation.

General Experimental Workflow for O-Sulfation



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Caption: Step-by-step workflow for a typical O-sulfation reaction using **diisopropyl sulfate**.



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Caption: Substrate scope of the **diisopropyl sulfate** O-sulfation method.

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